An In-depth Technical Guide to the Chemical Structure and Properties of 1,4-Dioxane
An In-depth Technical Guide to the Chemical Structure and Properties of 1,4-Dioxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathways of 1,4-dioxane (B91453). The information is presented to support research, development, and safety assessments involving this compound.
Chemical Structure and Identification
1,4-Dioxane, often referred to simply as dioxane, is a heterocyclic organic compound classified as an ether. Its chemical structure consists of a six-membered ring containing four carbon atoms and two oxygen atoms at opposite positions (positions 1 and 4). The empirical formula for 1,4-dioxane is C₄H₈O₂.[1][2] While other isomers such as 1,2-dioxane (B1202867) and 1,3-dioxane (B1201747) exist, the 1,4-isomer is the most commonly encountered in industrial applications and research settings.[1][3]
The molecule is conformationally flexible, readily interconverting between chair and boat conformations.[1] This flexibility is a key aspect of its chemical behavior and interactions.
Physicochemical Properties of 1,4-Dioxane
The physicochemical properties of 1,4-dioxane are critical for understanding its behavior as a solvent, its environmental fate, and its toxicological profile. A summary of its key quantitative properties is presented in the tables below.
General and Physical Properties
| Property | Value | References |
| Molecular Weight | 88.11 g/mol | [2][4][5] |
| Appearance | Colorless liquid | [2][4] |
| Odor | Faint, sweet, ether-like | [1][6] |
| Melting Point | 11.8 °C (53.2 °F) | [1][2][7] |
| Boiling Point | 101.1 °C (214.0 °F) | [1][2][8] |
| Density | 1.033 g/mL at 20 °C | [1][4][7] |
| Vapor Pressure | 29 mmHg at 20 °C | [1] |
| Vapor Density | 3.0 (Air = 1) | [6] |
Solubility and Partition Coefficients
| Property | Value | References |
| Solubility in Water | Miscible | [1][2][9] |
| Solubility in Organic Solvents | Soluble in most organic solvents | [5] |
| Log Kow (Octanol-Water Partition Coefficient) | -0.27 | [10] |
| Log Koc (Soil Organic Carbon-Water Partition Coefficient) | 1.23 | [10] |
Safety and Flammability
| Property | Value | References |
| Flash Point | 12 °C (54 °F) (closed cup) | [6][11] |
| Autoignition Temperature | 180 °C (356 °F) | [7][10] |
| Lower Explosive Limit (LEL) | 2.0% | [10] |
| Upper Explosive Limit (UEL) | 22.0% | [10] |
Experimental Protocols for Property Determination
Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of chemical compounds. The following sections outline the general experimental protocols for measuring key properties of 1,4-dioxane.
Determination of Boiling Point
The boiling point of an organic liquid like 1,4-dioxane can be determined using several methods, including the Thiele tube method, simple distillation, or a reflux setup.[4][10][12] The Thiele tube method is suitable for small sample volumes.
Thiele Tube Method Protocol:
-
Sample Preparation: A small amount of 1,4-dioxane (less than 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.[12]
-
Apparatus Setup: The test tube assembly is attached to a thermometer. The entire setup is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil) such that the sample is immersed in the oil.[12]
-
Heating: The side arm of the Thiele tube is gently and uniformly heated.[10]
-
Observation: As the temperature rises, a continuous stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until the bubbling is rapid.[10]
-
Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point of the sample.[12]
Determination of Melting Point
Since 1,4-dioxane has a melting point of 11.8 °C, its solid form can be obtained by cooling. The melting point can be determined using a melting point apparatus.
Melting Point Apparatus Protocol:
-
Sample Preparation: A small amount of solidified 1,4-dioxane is finely powdered. The open end of a capillary tube is pressed into the powder to introduce a small amount of the solid. The tube is then inverted and tapped gently to pack the solid at the sealed end to a height of 2-3 mm.[13]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. A faster rate can be used initially to approach the expected melting point, but the heating rate should be reduced to 1-2 °C per minute near the melting point to ensure accuracy.[13]
-
Melting Point Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.[13]
Determination of Solubility in Water
The miscibility of 1,4-dioxane in water can be qualitatively and quantitatively determined.
Qualitative Solubility Test Protocol:
-
Sample and Solvent: In a small test tube, approximately 0.1 g of 1,4-dioxane is mixed with 3 mL of deionized water.[11]
-
Observation: The mixture is agitated vigorously. If the dioxane dissolves completely to form a single homogeneous phase, it is considered miscible.[11]
Quantitative Solubility Determination (ASTM E1148):
For a more quantitative assessment, the ASTM E1148 standard test method can be followed. This involves preparing a saturated solution of the organic compound in water, allowing it to equilibrate, and then measuring the concentration of the compound in the aqueous phase using an appropriate analytical technique such as gas chromatography.[1]
Determination of Flash Point
The flash point is a critical safety parameter, and for a flammable liquid like 1,4-dioxane, a closed-cup method is commonly used for its determination.
Closed-Cup Flash Point Test Protocol (e.g., Pensky-Martens):
-
Apparatus: A Pensky-Martens closed-cup flash point tester is used.[11]
-
Sample Preparation: The test cup is filled with 1,4-dioxane to the specified level.
-
Heating: The sample is heated at a slow, constant rate while being stirred.[11]
-
Ignition Source Application: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid through an opening in the lid.[11]
-
Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite momentarily.[11]
Metabolic Pathway of 1,4-Dioxane
The primary metabolic pathway of 1,4-dioxane in mammals involves oxidation by the cytochrome P450 enzyme system, specifically CYP2E1.[6][9][14] This metabolic activation is a key area of research in understanding the toxicity and carcinogenicity of dioxane.
The metabolism of 1,4-dioxane primarily occurs in the liver and results in the formation of β-hydroxyethoxyacetic acid (HEAA), which is then excreted in the urine.[6] The proposed metabolic steps are as follows:
-
Hydroxylation: 1,4-Dioxane is hydroxylated by CYP2E1 to form an unstable hemiacetal.
-
Ring Opening: The hemiacetal undergoes spontaneous ring-opening to form 2-hydroxyethoxyacetaldehyde.
-
Oxidation: 2-Hydroxyethoxyacetaldehyde is further oxidized to β-hydroxyethoxyacetic acid (HEAA).
Experimental Workflow for Dioxane Analysis in Water
The analysis of 1,4-dioxane in aqueous samples, particularly at low concentrations, requires a sensitive and specific analytical method. EPA Method 522 is a widely used protocol for the determination of 1,4-dioxane in drinking water.[6][8][10]
The general workflow for this method is as follows:
-
Sample Collection and Preservation: A water sample is collected and preserved to prevent microbial degradation.
-
Surrogate Spiking: An isotopically labeled surrogate, such as 1,4-dioxane-d8, is added to the sample to monitor method performance.[10]
-
Solid Phase Extraction (SPE): The water sample is passed through a solid-phase extraction cartridge (e.g., coconut charcoal) to adsorb the dioxane.[8][10]
-
Elution: The adsorbed dioxane is eluted from the SPE cartridge using a small volume of an organic solvent like dichloromethane.[8][10]
-
Internal Standard Addition: An internal standard, such as tetrahydrofuran-d8, is added to the extract for quantification.[10]
-
Gas Chromatography-Mass Spectrometry (GC/MS) Analysis: The extract is injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.[8][10]
Logical Relationship of Dioxane Hazards and Safety Precautions
Understanding the hazards associated with 1,4-dioxane and the corresponding safety precautions is crucial for researchers and laboratory personnel.
1,4-Dioxane is classified as a probable human carcinogen and can cause damage to the liver and kidneys upon prolonged or high-level exposure. It is also a flammable liquid and can form explosive peroxides upon storage, especially when anhydrous.[15] Therefore, stringent safety measures are required when handling this chemical.
References
- 1. store.astm.org [store.astm.org]
- 2. alphalab.com [alphalab.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. denix.osd.mil [denix.osd.mil]
- 5. 1,4-Dioxane | 123-91-1 [chemicalbook.com]
- 6. agilent.com [agilent.com]
- 7. Table 4-2, Physical and Chemical Properties of 1,4-Dioxane - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. clu-in.org [clu-in.org]
- 9. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. NEMI Method Summary - 522 [nemi.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. store.astm.org [store.astm.org]
- 15. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
